molecular formula C22H27N5O3 B11615449 7-cyclopentyl-6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-cyclopentyl-6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11615449
M. Wt: 409.5 g/mol
InChI Key: IAGAYDMDBPJNLX-UHFFFAOYSA-N
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Description

7-cyclopentyl-6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound known for its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-cyclopentyl-6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, starting from readily available precursors. The key steps include cyclization, imination, and methoxypropylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

7-cyclopentyl-6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

7-cyclopentyl-6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-cyclopentyl-6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Properties

Molecular Formula

C22H27N5O3

Molecular Weight

409.5 g/mol

IUPAC Name

7-cyclopentyl-6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C22H27N5O3/c1-14-8-9-18-25-20-17(22(29)26(18)13-14)12-16(21(28)24-10-5-11-30-2)19(23)27(20)15-6-3-4-7-15/h8-9,12-13,15,23H,3-7,10-11H2,1-2H3,(H,24,28)

InChI Key

IAGAYDMDBPJNLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3C4CCCC4)C(=O)NCCCOC)C=C1

Origin of Product

United States

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